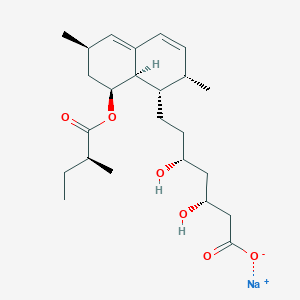

Lovastatin Sodium

Übersicht

Beschreibung

Mevinolinsäure (Natrium) ist die Natriumsalzfom von Mevinolinsäure, die die Hydroxy-Säureform von Mevinolin istSie ist ein potenter kompetitiver Inhibitor der 3-Hydroxy-3-methylglutaryl- Coenzym-A-Reduktase, ein Enzym, das für die Cholesterinbiosynthese von entscheidender Bedeutung ist .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Mevinolinsäure wird typischerweise aus Mevinolin durch Hydrolyse hergestellt. Die Hydrolyse von Mevinolin beinhaltet den Bruch des Lactonrings zur Bildung der Hydroxy-Säure. Diese Reaktion kann unter sauren oder basischen Bedingungen durchgeführt werden. Die Natriumsalzfom, Mevinolinsäure (Natrium), wird durch Neutralisierung von Mevinolinsäure mit Natriumhydroxid gewonnen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Mevinolinsäure beinhaltet die Fermentation von Aspergillus terreus. Der Fermentationsprozess wird durch Steuerung verschiedener Parameter wie pH-Wert, Temperatur und Nährstoffversorgung optimiert. Das produzierte Mevinolin wird dann zu Mevinolinsäure hydrolysiert, die anschließend zu Mevinolinsäure (Natrium) neutralisiert wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

Mevinolinsäure (Natrium) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Mevinolinsäure kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Mevinolinsäure in ihre reduzierten Formen umwandeln.

Substitution: Mevinolinsäure kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion reduzierte Formen von Mevinolinsäure erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Mevinolinsäure (Natrium) hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Sie wird als Referenzverbindung in Studien mit Statinen und ihren Derivaten verwendet.

Biologie: Sie wird zur Untersuchung der Inhibition der 3-Hydroxy-3-methylglutaryl- Coenzym-A-Reduktase und deren Auswirkungen auf die Cholesterinbiosynthese verwendet.

Medizin: Mevinolinsäure (Natrium) wird in der Forschung zu cholesterinsenkenden Medikamenten und deren Mechanismen eingesetzt.

Industrie: Sie wird bei der Herstellung von cholesterinsenkenden Medikamenten verwendet

Wirkmechanismus

Mevinolinsäure (Natrium) entfaltet ihre Wirkung durch kompetitive Inhibition der 3-Hydroxy-3-methylglutaryl- Coenzym-A-Reduktase. Dieses Enzym ist für die Umwandlung von 3-Hydroxy-3-methylglutaryl- Coenzym-A zu Mevalonat verantwortlich, einem wichtigen Schritt bei der Cholesterinbiosynthese. Durch die Inhibition dieses Enzyms reduziert Mevinolinsäure die Synthese von Cholesterin, was zu niedrigeren Cholesterinwerten im Körper führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mevinolinic acid is typically prepared from mevinolin through hydrolysis. The hydrolysis of mevinolin involves breaking the lactone ring to form the hydroxy-acid. This reaction can be carried out under acidic or basic conditions. The sodium salt form, mevinolinic acid (sodium), is obtained by neutralizing mevinolinic acid with sodium hydroxide .

Industrial Production Methods

Industrial production of mevinolinic acid involves the fermentation of Aspergillus terreus. The fermentation process is optimized by controlling various parameters such as pH, temperature, and nutrient supply. The produced mevinolin is then hydrolyzed to mevinolinic acid, which is subsequently neutralized to form mevinolinic acid (sodium) .

Analyse Chemischer Reaktionen

Types of Reactions

Mevinolinic acid (sodium) undergoes several types of chemical reactions, including:

Oxidation: Mevinolinic acid can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert mevinolinic acid to its reduced forms.

Substitution: Mevinolinic acid can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of mevinolinic acid .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Cholesterol Management

Lovastatin sodium is primarily indicated for lowering low-density lipoprotein (LDL) cholesterol levels in patients with primary hypercholesterolemia. It is often used as an adjunct to dietary modifications in individuals who do not achieve adequate results through diet alone. Clinical studies have demonstrated that lovastatin can reduce LDL cholesterol levels by 24% to 40% and triglycerides by 10% to 19%, while also increasing high-density lipoprotein (HDL) cholesterol by 6.6% to 9.5% over long-term treatment periods .

2. Cardiovascular Risk Reduction

In addition to its lipid-lowering effects, this compound is indicated for reducing the risk of myocardial infarction, unstable angina, and the need for coronary revascularization procedures in at-risk populations. It is particularly beneficial for individuals with moderately elevated total cholesterol and LDL cholesterol levels .

Pharmacological Mechanisms

Lovastatin functions as a competitive inhibitor of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. By inhibiting this enzyme, lovastatin effectively decreases cholesterol production and increases the uptake of LDL cholesterol from the bloodstream via upregulation of LDL receptors .

Emerging Research Applications

1. Cancer Therapy

Recent studies have suggested that lovastatin may have potential applications in oncology. It has been shown to induce apoptosis in various cancer cell lines, including lung cancer cells, through mechanisms involving histone deacetylase inhibition and modulation of apoptotic pathways . The ability of lovastatin to enhance the effects of chemotherapy agents further supports its role as an adjunctive treatment in cancer therapy.

2. Neuroprotection

Research indicates that lovastatin may exert neuroprotective effects by inhibiting NMDA receptors and reducing inflammation markers such as TNF-α. This suggests potential applications in neurodegenerative diseases where oxidative stress and inflammation play critical roles .

Case Studies

Case Study 1: Long-term Efficacy

The Expanded Clinical Evaluation of Lovastatin study involved over 8,000 participants and demonstrated that lovastatin maintained its efficacy over two years, effectively lowering LDL cholesterol while exhibiting a favorable safety profile . The study highlighted the importance of monitoring liver function tests due to rare instances of transaminase elevations.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human lung cancer cell lines (A549 and H358) showed that both lovastatin lactone and its acid form could induce significant apoptotic cell death, suggesting a novel application in cancer treatment protocols .

Data Tables

Wirkmechanismus

Mevinolinic acid (sodium) exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme is responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, mevinolinic acid reduces the synthesis of cholesterol, leading to lower cholesterol levels in the body .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Compactin (ML-236B): Ein weiterer potenter Inhibitor der 3-Hydroxy-3-methylglutaryl- Coenzym-A-Reduktase.

Simvastatin: Ein semisynthetisches Derivat von Lovastatin mit ähnlichen inhibitorischen Eigenschaften.

Pravastatin: Ein weiteres Statin mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit

Mevinolinsäure (Natrium) ist einzigartig aufgrund ihrer hohen Potenz als Inhibitor der 3-Hydroxy-3-methylglutaryl- Coenzym-A-Reduktase. Ihr Ki-Wert von 0,6 nM ist niedriger als der von Compactin, was sie zu einem effektiveren Inhibitor macht .

Eigenschaften

CAS-Nummer |

75225-50-2 |

|---|---|

Molekularformel |

C24H38NaO6 |

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1 |

InChI-Schlüssel |

PDWLGNSFYLIXBF-AXHZAXLDSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Isomerische SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C.[Na] |

Kanonische SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lovastatin Sodium; Lovastatin Na; Mevinolin sodium; 6-α-Methylcompactin sodium; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.